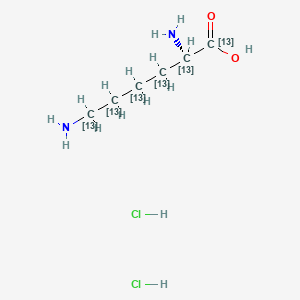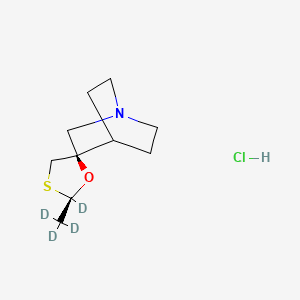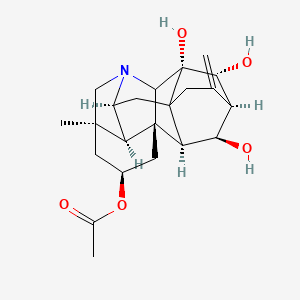
(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride is a labeled amino acid derivative. The compound is isotopically labeled with carbon-13, which is often used in various scientific research applications, including metabolic studies and NMR spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride typically involves the incorporation of carbon-13 into the hexanoic acid backbone. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors. The reaction conditions often involve standard organic synthesis techniques, such as protection and deprotection of functional groups, amidation, and hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using carbon-13 labeled starting materials. The process would be optimized for yield and purity, often involving multiple purification steps such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride has several scientific research applications:
Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of amino acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of labeled compounds for various industrial processes, including the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which (2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride exerts its effects depends on its application. In metabolic studies, the compound is incorporated into metabolic pathways, allowing researchers to trace its transformation and interaction with other molecules. The molecular targets and pathways involved vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2S)-2,6-diaminohexanoic acid: The non-labeled version of the compound.
(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid: The labeled version without the dihydrochloride salt.
(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;monohydrochloride: A similar compound with a different salt form.
Uniqueness
The uniqueness of (2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride lies in its isotopic labeling with carbon-13, which makes it particularly useful for NMR spectroscopy and metabolic studies. The dihydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
Properties
Molecular Formula |
C6H16Cl2N2O2 |
|---|---|
Molecular Weight |
225.06 g/mol |
IUPAC Name |
(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i1+1,2+1,3+1,4+1,5+1,6+1;; |
InChI Key |
JBBURJFZIMRPCZ-NHMLGGAVSA-N |
Isomeric SMILES |
[13CH2]([13CH2][13CH2]N)[13CH2][13C@@H]([13C](=O)O)N.Cl.Cl |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-methoxy-3-[(E)-[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol](/img/structure/B12424639.png)



![disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate](/img/structure/B12424676.png)
